2'-Deoxyuridine-15N2

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Select 2'-Deoxyuridine-15N2 for gold-standard LC-MS/MS bioanalysis. Unlike deuterated (d2) or structural (5-iodo) analogs, its ¹⁵N labeling guarantees near-perfect coelution, identical recovery & ionization efficiency—eliminating systematic bias. Use as a SIL-IS for plasma UdR quantification, a key pharmacodynamic biomarker of thymidylate synthase inhibitors (capecitabine, 5-FU). Trusted for FDA/EMA-compliant method validation. High-purity (≥98%), ambient-stable shipment. Request a quote today.

Molecular Formula C9H12N2O5
Molecular Weight 230.19 g/mol
Cat. No. B12409713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyuridine-15N2
Molecular FormulaC9H12N2O5
Molecular Weight230.19 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
InChIInChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i10+1,11+1
InChIKeyMXHRCPNRJAMMIM-QPLOVMLOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyuridine-15N2: A 15N-Labeled Stable Isotope Internal Standard for Accurate LC-MS/MS Quantification of Pyrimidine Nucleosides


2'-Deoxyuridine-15N2 (CAS 494754-69-7) is a stable isotope-labeled analog of the endogenous pyrimidine nucleoside 2'-deoxyuridine, in which both nitrogen atoms of the uracil base are replaced with the heavy isotope 15N [1]. With a molecular weight of 230.19 g/mol, this compound serves as a superior stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2'-deoxyuridine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its 15N labeling ensures near-identical physicochemical properties to the unlabeled analyte, enabling precise compensation for matrix effects and sample preparation variability [2].

Why 2'-Deoxyuridine-15N2 Cannot Be Substituted by Unlabeled, Deuterated, or Structural Analog Internal Standards


In quantitative LC-MS/MS bioanalysis, the choice of internal standard (IS) directly determines method accuracy, precision, and robustness. While unlabeled 2'-deoxyuridine cannot serve as an IS due to identical mass, substituting 2'-Deoxyuridine-15N2 with a deuterated analog (e.g., 2'-deoxyuridine-d2) or a structural analog (e.g., 5-iodo-2'-deoxyuridine) introduces significant analytical liabilities. Deuterated ISs frequently exhibit retention time shifts due to the deuterium isotope effect, leading to differential matrix effect compensation and negative quantification bias [1]. Structural analog ISs, on the other hand, possess different physicochemical properties (e.g., recovery efficiency, ionization behavior) that result in systematic errors, as demonstrated by the 21% lower recovery of 5-iodo-2'-deoxyuridine relative to the analyte [2]. In contrast, 15N-labeled SIL-ISs offer near-perfect coelution, equivalent recovery, and identical ionization efficiency, making them the gold standard for accurate quantification [3].

Quantitative Evidence for 2'-Deoxyuridine-15N2 Differentiation: Head-to-Head Performance Data vs. Comparators


Mass Spectrometric Differentiation: +2 Da Shift Enables Unambiguous Detection Without Isotopic Cross-Talk

2'-Deoxyuridine-15N2 introduces a precise +2 Da mass shift (MW 230.19 g/mol) relative to unlabeled 2'-deoxyuridine (MW 228.2 g/mol), allowing baseline separation in mass spectrometry without overlap from the natural abundance M+2 isotopic envelope . This mass difference exceeds the recommended 4-5 Da minimum for minimizing cross-talk between analyte and IS channels [1].

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Chromatographic Coelution: 15N-Labeled IS Exhibits Negligible Retention Time Shift vs. Significant Shift for Deuterated Analogs

In a direct comparative study of LC-ESI-MS/MS methods for urinary biomarkers, 13C/15N-labeled internal standards demonstrated coelution with the unlabeled analyte and generated accurate quantification results, whereas 2H-labeled internal standards exhibited a significant retention time shift leading to a negative bias in measured concentrations [1]. The 2H-labeled IS resulted in significantly lower urinary concentrations compared to results obtained with the 13C-labeled IS due to non-equivalent matrix effects [1].

LC-MS/MS Matrix Effect Isotope Effect Bioanalysis

Matrix Effect Compensation: SIL-IS Outperforms Structural Analog IS in Recovery and Accuracy

When a structural analog internal standard (5-iodo-2'-deoxyuridine) was employed for plasma 2'-deoxyuridine quantification, the average recovery was 81.5% for the analyte and only 78.6% for the IS [1]. This ~3% absolute difference in recovery introduces a systematic bias that compromises method accuracy. In contrast, a stable isotope-labeled IS such as 2'-Deoxyuridine-15N2 is expected to exhibit near-identical recovery (approaching 100% relative to analyte) due to its virtually identical physicochemical properties, thereby eliminating this source of error.

Internal Standard Matrix Effect Recovery LC-MS

Chemical Stability: 15N-Labeling Eliminates Hydrogen-Deuterium Exchange Risk Inherent to Deuterated Standards

Deuterium-labeled internal standards are susceptible to hydrogen-deuterium (H/D) exchange in protic solvents (e.g., water, methanol) and during sample preparation steps, which can alter the effective IS concentration and compromise quantification [1][2]. In contrast, 15N labeling is chemically robust and non-exchangeable, ensuring that the isotopic label remains intact throughout the entire analytical workflow .

Stable Isotope Labeling H/D Exchange LC-MS Sample Preparation

Purity and Isotopic Enrichment: ≥95% Chemical Purity and >98% 15N Enrichment Ensure Minimal Interference

Commercial specifications for 2'-Deoxyuridine-15N2 typically report chemical purity of ≥95% and 15N isotopic enrichment of >98% . High isotopic enrichment minimizes the contribution of unlabeled or partially labeled species to the IS signal, ensuring that the IS channel accurately reflects only the added internal standard without interference from naturally occurring isotopic variants.

Internal Standard Purity Isotopic Enrichment Quality Control

Validated Application Scenarios for 2'-Deoxyuridine-15N2 Based on Quantitative Differentiation Evidence


Quantitative Bioanalysis of Plasma 2'-Deoxyuridine for Pharmacodynamic Monitoring of Thymidylate Synthase Inhibitors

2'-Deoxyuridine-15N2 is the optimal internal standard for validated LC-MS/MS methods quantifying plasma 2'-deoxyuridine, a key pharmacodynamic biomarker for thymidylate synthase (TS) inhibitors such as capecitabine and 5-fluorouracil [1]. The near-identical recovery of the 15N-labeled IS relative to the analyte ensures accurate measurement of plasma UdR elevation following TS inhibition, eliminating the systematic bias observed with structural analog ISs (e.g., 5-iodo-2'-deoxyuridine, which exhibits ~21% lower recovery) [1]. This accuracy is critical for clinical studies aiming to guide dosing schedules and assess target engagement.

Metabolic Flux Analysis of Pyrimidine Salvage Pathways Using 15N-Labeled Tracers

When used as a metabolic tracer, 2'-Deoxyuridine-15N2 enables precise tracking of pyrimidine salvage pathway flux in cell culture and in vivo models [2]. The 15N label allows for differentiation of de novo synthesized versus salvaged nucleotides via LC-MS/MS, providing quantitative insights into nucleotide metabolism in cancer cells, which often rely heavily on salvage pathways for proliferation. The chemical stability of the 15N label ensures that the tracer remains intact throughout metabolic incubations, avoiding the H/D exchange issues that compromise deuterated tracers [3].

Development and Validation of Robust LC-MS/MS Methods for Complex Biological Matrices Requiring Matrix Effect Compensation

2'-Deoxyuridine-15N2 is ideally suited for method development and validation of LC-MS/MS assays intended for complex biological matrices (e.g., plasma, urine, tissue homogenates) where matrix effects are a significant concern [4]. The coelution of 15N-labeled IS with the unlabeled analyte, as demonstrated in comparative studies of 13C/15N vs. 2H-labeled ISs, ensures equivalent matrix effect compensation and eliminates the negative bias associated with deuterated standards [5]. This property is essential for achieving the precision and accuracy required by regulatory bioanalytical method validation guidelines (e.g., FDA, EMA).

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